1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is an organic compound with the molecular formula C11H20O3Si. It is a ketone with a trimethylsilyl group and two ethoxy groups attached to a butynone backbone. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical reactions and applications.
Mechanism of Action
Mode of Action
The compound (4,4-diethoxy-3-oxobut-1-yn-1-yl)trimethylsilane is known to participate in the Bohlmann-Rahtz Pyridine Synthesis . This synthesis allows the generation of substituted pyridines in two steps. The condensation of enamines with ethynylketones leads to an aminodiene intermediate that, after heat-induced E/Z isomerization, undergoes a cyclodehydration to yield 2,3,6-trisubstituted pyridines .
Biochemical Pathways
The compound 1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is involved in the Bohlmann-Rahtz Pyridine Synthesis pathway . This pathway leads to the formation of substituted pyridines, which are important structures in many natural products and pharmaceuticals .
Result of Action
The result of the action of this compound in the Bohlmann-Rahtz Pyridine Synthesis is the formation of 2,3,6-trisubstituted pyridines . These pyridines are important structures in many natural products and pharmaceuticals .
Action Environment
The action of the compound (4,4-diethoxy-3-oxobut-1-yn-1-yl)trimethylsilane is influenced by several environmental factors. For instance, the Bohlmann-Rahtz Pyridine Synthesis requires heat-induced E/Z isomerization . The stability and efficacy of the compound can also be affected by the solvent used in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of ethyl vinyl ether with trimethylsilylacetylene in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one has several scientific research applications:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)-3-butyn-2-one: Similar structure but lacks the ethoxy groups.
1,1-Diethoxybut-3-yn-2-one: Similar structure but lacks the trimethylsilyl group.
Uniqueness
1,1-Diethoxy-4-(trimethylsilyl)but-3-yn-2-one is unique due to the presence of both ethoxy and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and material science .
Properties
IUPAC Name |
1,1-diethoxy-4-trimethylsilylbut-3-yn-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3Si/c1-6-13-11(14-7-2)10(12)8-9-15(3,4)5/h11H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMCZDPRJUPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C#C[Si](C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.